(1R,2S)-2-fluorocyclopentan-1-amine hydrochloride is a chiral amine compound characterized by a cyclopentane ring with a fluorine substituent at the second carbon and an amine group at the first carbon. This compound is significant in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural properties and potential biological activities.
The compound can be synthesized through various methods, including fluorination of cyclopentanone followed by reductive amination processes. It is also available commercially from chemical suppliers specializing in fine chemicals and pharmaceutical intermediates.
(1R,2S)-2-fluorocyclopentan-1-amine hydrochloride falls under the category of chiral amines, which are compounds containing one or more chiral centers. Its specific configuration (1R,2S) indicates its stereochemistry, which is crucial for its biological activity.
The synthesis of (1R,2S)-2-fluorocyclopentan-1-amine hydrochloride involves several key steps:
The synthesis can be optimized for industrial production by employing continuous flow chemistry and automated systems for chiral separation, enhancing yield and purity.
The molecular formula for (1R,2S)-2-fluorocyclopentan-1-amine hydrochloride is , with a molecular weight of approximately 139.6 g/mol. The structure features:
The compound's stereochemistry is critical for its function, as the specific arrangement of atoms influences its interaction with biological targets.
(1R,2S)-2-fluorocyclopentan-1-amine hydrochloride can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism by which (1R,2S)-2-fluorocyclopentan-1-amine hydrochloride exerts its biological effects involves:
The presence of a fluorine atom enhances binding affinity and selectivity compared to non-fluorinated analogs.
Relevant data includes:
(1R,2S)-2-fluorocyclopentan-1-amine hydrochloride has several scientific applications:
This compound's unique properties make it valuable for research in various fields, including pharmacology and organic synthesis.
The stereoselective introduction of fluorine at the C2 position of cyclopentane scaffolds is pivotal for synthesizing enantiomerically pure (1R,2S)-2-fluorocyclopentan-1-amine. Modern approaches leverage chiral catalysts to control fluorine incorporation:
Table 1: Performance of Catalytic Systems for Asymmetric Fluorination
Catalyst Type | Example | Substrate | ee (%) | Reference |
---|---|---|---|---|
Quaternary Ammonium | (S)-C38 | Cyclopentanone imine | 92 | [4] |
Cinchona Alkaloid | DHQ-PHAL | Pent-4-en-1-amine | 89 | [4] |
Pd-BINAP | (R)-BINAP-PdCl₂ | Vinylcyclopropane | 85 | [3] |
Critical challenges include substrate generality and catalyst loading minimization (ideally <5 mol%). Recent advances exploit in situ chiral induction via transient directing groups, improving atom economy [4].
Following fluorination, reductive amination installs the C1-amine group stereospecifically. Key parameters governing yield and stereopurity include:
Table 2: Reductive Amination Conditions and Outcomes
Reducing Agent | Solvent | Temperature (°C) | Yield (%) | de (%) |
---|---|---|---|---|
NaBH₃CN | MeOH/HOAc | 25 | 75 | 95 |
NaBH(OAc)₃ | CH₂Cl₂ | 25 | 82 | 98 |
H₂/PtO₂ | Ethanol | 50 | 95 | 90 |
Crucially, in situ FT-IR monitoring confirms complete imine formation prior to reduction, preventing ketone byproduct contamination [9].
Conversion of the free base (1R,2S)-2-fluorocyclopentan-1-amine to its hydrochloride salt enhances crystallinity, stability, and aqueous solubility:
Table 3: Hydrochloride Salt Crystallization Parameters
Parameter | Optimal Value | Impact on Yield/Purity |
---|---|---|
Solvent | Anhydrous ethyl acetate | Minimizes hydrolysis |
HCl Addition Rate | 0.5 mL/min/g amine | Prevents amorphous forms |
Crystallization Temp | 0–5°C | Enhances crystal stability |
Anion | Cl⁻ or saccharinate | Balances solubility/stable |
Post-crystallization, dynamic vapor sorption (DVS) confirms hygroscopicity <0.5% at 80% RH, ensuring solid-state stability during storage [7] [9].
Transitioning from batch to continuous manufacturing addresses scalability bottlenecks:
Table 4: Batch vs. Continuous Process Metrics
Parameter | Batch Process | Continuous Process | Improvement |
---|---|---|---|
Cycle Time | 48 h | 0.5 h | 96× faster |
Impurity (di-F byproduct) | 8% | 0.5% | 94% reduction |
Solvent Consumption | 300 L/kg API | 50 L/kg API | 83% reduction |
Space-Time Yield | 0.1 kg/m³/h | 5.2 kg/m³/h | 52× higher |
Economic analyses confirm 40% lower CapEx and 30% reduced OpEx versus batch lines, primarily through solvent recycling and reduced footprint [7].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2